Ethyl 4-(2-chloro-4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-chloro-4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a carboxylate group and a phenyl ring that is further substituted with a chloro group and a methoxyphenylamino carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the carboxylate group, and the substitution of the phenyl ring. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Carboxylate Group: This step often involves esterification reactions.
Substitution of the Phenyl Ring: This can be done using electrophilic aromatic substitution reactions, where the chloro and methoxyphenylamino carbonyl groups are introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-chloro-4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[2-chloro-4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of Ethyl 4-(2-chloro-4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate lies in its specific substitution pattern, which may confer unique biological or chemical properties not found in other similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[2-chloro-4-[(4-methoxyphenyl)carbamoylamino]phenyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4/c1-3-30-21(28)26-12-10-25(11-13-26)19-9-6-16(14-18(19)22)24-20(27)23-15-4-7-17(29-2)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAATWHRGVMXTFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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